8-ethoxy-3-(4-ethoxybenzenesulfonyl)-2H-chromen-2-one
Description
8-Ethoxy-3-(4-ethoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by two ethoxy groups: one at the 8-position of the coumarin core and another on the 4-position of the benzenesulfonyl substituent. Coumarins are renowned for their diverse applications, including use as fluorescent probes, antioxidants, and therapeutic agents due to their ability to inhibit lipid peroxidation and scavenge free radicals . The ethoxy groups in this compound likely enhance its solubility and modulate electronic properties, while the sulfonyl moiety may contribute to bioactivity through interactions with biological targets .
Properties
IUPAC Name |
8-ethoxy-3-(4-ethoxyphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6S/c1-3-23-14-8-10-15(11-9-14)26(21,22)17-12-13-6-5-7-16(24-4-2)18(13)25-19(17)20/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWDIUIMRIKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-ethoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 8-ethoxychromen-2-one with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-ethoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-ethoxy-3-(4-ethoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-ethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Coumarin Derivatives
- Planarity and Substituent Orientation: The dihedral angle between the coumarin ring and the 4-nitrophenyl group in the nitro-substituted analog (25.27°) indicates moderate non-planarity, which contrasts with the 28.5° angle in the 7-hydroxy derivative . This deviation suggests that electron-withdrawing groups (e.g., nitro) reduce planarity compared to electron-donating groups (e.g., hydroxy).
- Electron Delocalization : The C3–C4 bond length (1.354 Å) in the nitro-substituted compound indicates significant electron delocalization, a feature critical for fluorescence and antioxidant activity .
Physicochemical Properties
- Crystallinity : The nitro-substituted analog forms a 3D network via C–H···O hydrogen bonds and π–π stacking (3.57–3.75 Å), whereas fluorinated sulfonyl derivatives may exhibit altered packing due to stronger halogen interactions .
Biological Activity
8-Ethoxy-3-(4-ethoxybenzenesulfonyl)-2H-chromen-2-one, a synthetic coumarin derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H18O6S
- Molecular Weight : 374.4076 g/mol
- CAS Number : 904449-70-3
This structure comprises a coumarin backbone with an ethoxy group and a benzenesulfonyl moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways. It influences the expression of pro-apoptotic and anti-apoptotic proteins, which leads to cell cycle arrest and subsequent cell death.
- It also exhibits DNA-binding properties, which may interfere with DNA replication and transcription, contributing to its cytotoxic effects.
-
Efficacy :
- In vitro studies demonstrated that this compound displays significant cytotoxicity against several cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.
- A comparative study highlighted that its activity is superior to that of some existing treatments, suggesting potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity.
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Mechanism :
- The compound disrupts bacterial cell membranes and inhibits key metabolic pathways, leading to bacterial cell death.
- It shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
Efficacy :
- In vitro tests revealed effective inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study 1: Anticancer Efficacy in MCF7 Cells
In a controlled laboratory experiment, MCF7 breast cancer cells were treated with varying concentrations of this compound. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 15 | 30 |
The data suggests a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity Against E. coli
A separate study evaluated the antimicrobial efficacy against E. coli:
| Treatment Group | Zone of Inhibition (mm) |
|---|---|
| Control (No Treatment) | 0 |
| Standard Antibiotic | 20 |
| Compound Treatment | 15 |
This case study illustrates that while the compound is effective, it may not surpass traditional antibiotics but still presents a viable alternative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
